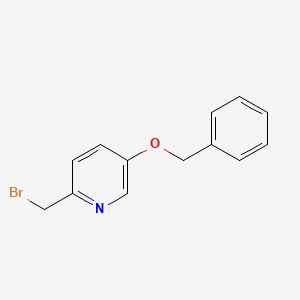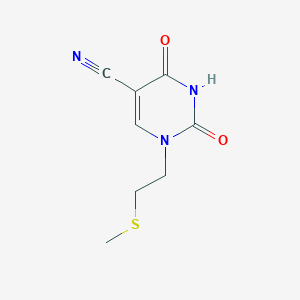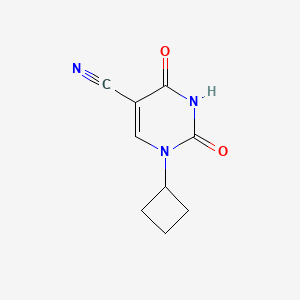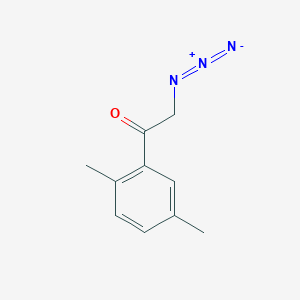![molecular formula C14H15NO2 B1470130 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500889-67-7](/img/structure/B1470130.png)
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1-(3,4-Dimethylphenyl)methyl-1H-pyrrole-3-carboxylic acid (DMPPCA) is an important organic molecule used for a number of applications in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used as a building block for many organic compounds. DMPPCA is synthesized from various sources, including petroleum and natural gas, and is known for its versatility in chemical synthesis. It is a versatile molecule, with a wide range of applications in chemical and biological research, including the synthesis of drugs and the production of polymers.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
A dicarboxylic acid derived from a similar compound was used to synthesize mononuclear complexes with zinc (+2) and copper (+2). These complexes exhibit diverse packing patterns and hydrogen bond interactions in their lattices, influenced by the presence or absence of water molecules, highlighting the compound's utility in coordination chemistry (Nath, Kalita, & Baruah, 2011).
Antimicrobial Agent Synthesis
A novel series of derivatives was synthesized for in vitro antimicrobial activity evaluation. These derivatives demonstrate significant antibacterial and antifungal activities, indicating the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives. This property suggests the compound's application in developing fluorescence sensors for chemical detection (Shi et al., 2015).
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl esters, related to the compound, were studied for their efficiency as photoremovable protecting groups in organic synthesis or biochemistry. This application is essential for "caged compounds" in biological research (Zabadal et al., 2001).
Synthesis of Pharmacologically Active Carboxamides
New substituted 1H-1-pyrrolylcarboxamides were synthesized, exhibiting pharmacological interest. The compounds used as N-acylating agents demonstrate the broader chemical utility of related pyrrole compounds in pharmaceutical chemistry (Bijev, Prodanova, & Nankov, 2003).
Propiedades
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXHVAKFKWFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)
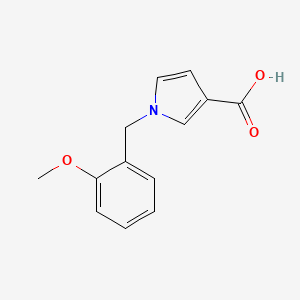

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)


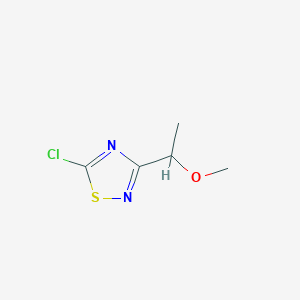
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)

